molecular formula C10H14O2 B3175665 1,4-Butanediol, 2-phenyl-, (R)- CAS No. 95840-73-6

1,4-Butanediol, 2-phenyl-, (R)-

Cat. No.: B3175665
CAS No.: 95840-73-6
M. Wt: 166.22 g/mol
InChI Key: BVDKYMGISZDCIY-JTQLQIEISA-N
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Description

1,4-Butanediol, 2-phenyl-, ®-: is an organic compound with the molecular formula C10H14O2 . It is a chiral molecule, meaning it has a specific orientation in space, and the ®-designation indicates its configuration. This compound is a derivative of 1,4-butanediol, where one of the hydrogen atoms is replaced by a phenyl group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol, 2-phenyl-, ®- can be synthesized through several methods. One common approach involves the reduction of 2-phenyl-1,4-butanedione using a chiral catalyst to ensure the ®-configuration. The reaction typically employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon or Raney nickel under mild conditions.

Industrial Production Methods

Industrial production of 1,4-butanediol, 2-phenyl-, ®- often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and environmental friendliness. The process usually starts with the fermentation of renewable resources to produce the desired compound, followed by purification and isolation.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol, 2-phenyl-, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: 2-phenyl-1,4-butanedione or 2-phenylbutanoic acid.

    Reduction: 2-phenyl-1,4-butanediol or 2-phenylbutane.

    Substitution: 2-phenyl-1,4-dichlorobutane.

Scientific Research Applications

1,4-Butanediol, 2-phenyl-, ®- has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 1,4-butanediol, 2-phenyl-, ®- involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, altering their activity and influencing metabolic pathways. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to changes in their conformation and function.

Comparison with Similar Compounds

1,4-Butanediol, 2-phenyl-, ®- can be compared with other similar compounds such as:

    1,4-Butanediol: Lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.

    2-Phenyl-1,3-propanediol: Has a different carbon chain length and position of the phenyl group, leading to different chemical properties and reactivity.

    1,2-Butanediol: Has hydroxyl groups on adjacent carbon atoms, resulting in different stereochemistry and reactivity.

The uniqueness of 1,4-butanediol, 2-phenyl-, ®- lies in its specific ®-configuration and the presence of the phenyl group, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

(2R)-2-phenylbutane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDKYMGISZDCIY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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